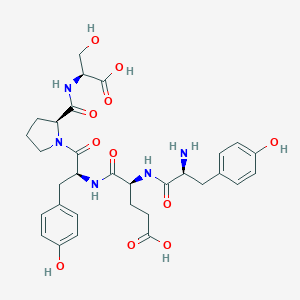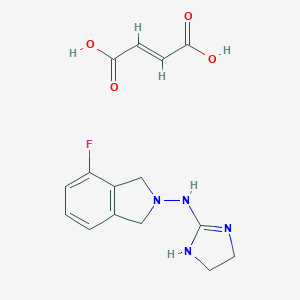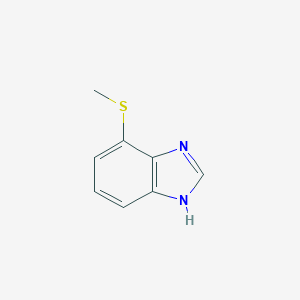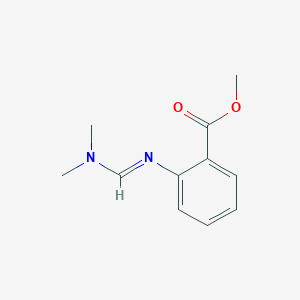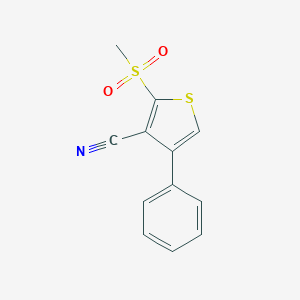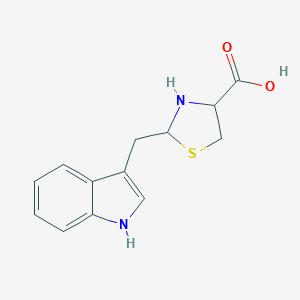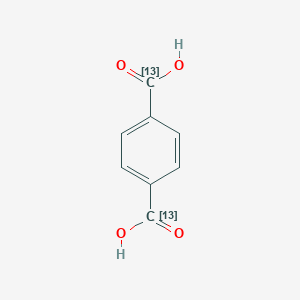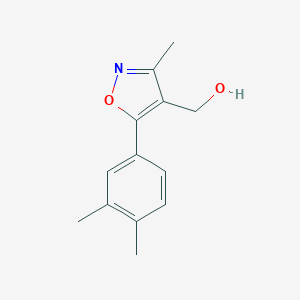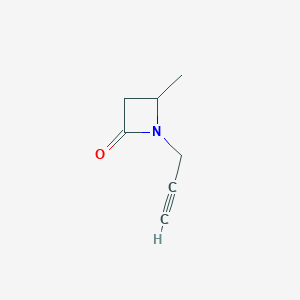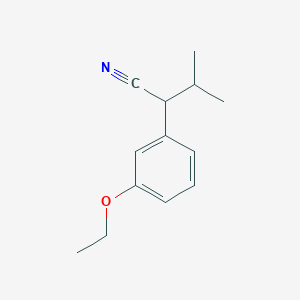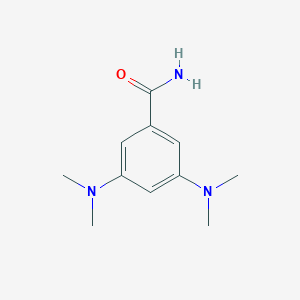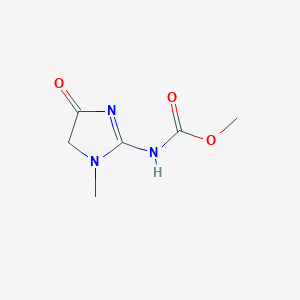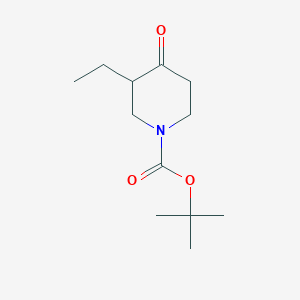![molecular formula C10H10N2O2 B037592 1-(methoxymethyl)-1H-benzo[d]imidazole-2-carbaldehyde CAS No. 118468-97-6](/img/structure/B37592.png)
1-(methoxymethyl)-1H-benzo[d]imidazole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Methoxymethyl)-1H-benzo[d]imidazole-2-carbaldehyde is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a benzimidazole derivative that has been synthesized using various methods, and its mechanism of action has been investigated to understand its biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 1-(methoxymethyl)-1H-benzo[d]imidazole-2-carbaldehyde involves its inhibition of protein kinase CK2. This compound binds to the ATP-binding site of CK2 and prevents the phosphorylation of its substrates. Inhibition of CK2 activity leads to the disruption of various cellular processes, including cell proliferation and survival.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are related to its inhibition of CK2 activity. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, which suggests its potential as an anticancer agent. Additionally, inhibition of CK2 activity has been shown to have anti-inflammatory effects, which could have potential applications in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(methoxymethyl)-1H-benzo[d]imidazole-2-carbaldehyde in lab experiments is its specificity for CK2 inhibition. This compound has been shown to have minimal off-target effects, which makes it a valuable tool for investigating the role of CK2 in various cellular processes. However, one limitation of using this compound is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research on 1-(methoxymethyl)-1H-benzo[d]imidazole-2-carbaldehyde. One potential direction is the development of more efficient synthesis methods to improve the yield and purity of this compound. Another direction is the investigation of its potential as an anticancer agent in preclinical and clinical studies. Furthermore, the development of more soluble derivatives of this compound could improve its bioavailability and efficacy in lab experiments and potential therapeutic applications.
Conclusion
In conclusion, this compound is a benzimidazole derivative that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action has been investigated to understand its biochemical and physiological effects. The inhibition of CK2 activity by this compound has potential therapeutic applications in cancer and other diseases. Although there are some limitations to using this compound in lab experiments, there are several future directions for research that could improve its efficacy and potential applications.
Synthesis Methods
1-(Methoxymethyl)-1H-benzo[d]imidazole-2-carbaldehyde can be synthesized using various methods. One of the most common methods is the reaction of 2-aminobenzimidazole with paraformaldehyde and methanol in the presence of a catalytic amount of acetic acid. The reaction yields this compound as a white solid with a high yield.
Scientific Research Applications
1-(Methoxymethyl)-1H-benzo[d]imidazole-2-carbaldehyde has been extensively studied for its potential applications in scientific research. This compound has been shown to inhibit the activity of protein kinase CK2, which is involved in various cellular processes such as cell proliferation and survival. Inhibition of CK2 activity has been shown to have potential therapeutic applications in cancer and other diseases.
Properties
| 118468-97-6 | |
Molecular Formula |
C10H10N2O2 |
Molecular Weight |
190.2 g/mol |
IUPAC Name |
1-(methoxymethyl)benzimidazole-2-carbaldehyde |
InChI |
InChI=1S/C10H10N2O2/c1-14-7-12-9-5-3-2-4-8(9)11-10(12)6-13/h2-6H,7H2,1H3 |
InChI Key |
GAPUHCWBTLOKHN-UHFFFAOYSA-N |
SMILES |
COCN1C2=CC=CC=C2N=C1C=O |
Canonical SMILES |
COCN1C2=CC=CC=C2N=C1C=O |
synonyms |
1H-Benzimidazole-2-carboxaldehyde,1-(methoxymethyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


